3-(5-methyl-1H-imidazol-1-yl)propan-1-amine

Medicinal Chemistry Physical Chemistry Pharmaceutical Intermediates

3-(5-Methyl-1H-imidazol-1-yl)propan-1-amine (CAS 279236-77-0) is a heterocyclic organic compound with the molecular formula C7H13N3 and a molecular weight of 139.2 g/mol. Its structure contains a 5-methylimidazole ring linked to a propan-1-amine chain.

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 279236-77-0
Cat. No. B3256881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-methyl-1H-imidazol-1-yl)propan-1-amine
CAS279236-77-0
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCC1=CN=CN1CCCN
InChIInChI=1S/C7H13N3/c1-7-5-9-6-10(7)4-2-3-8/h5-6H,2-4,8H2,1H3
InChIKeyORGYIMPJXDYEJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Methyl-1H-imidazol-1-yl)propan-1-amine (CAS 279236-77-0) for Research and Pharmaceutical Intermediate Applications


3-(5-Methyl-1H-imidazol-1-yl)propan-1-amine (CAS 279236-77-0) is a heterocyclic organic compound with the molecular formula C7H13N3 and a molecular weight of 139.2 g/mol . Its structure contains a 5-methylimidazole ring linked to a propan-1-amine chain . The compound is primarily offered by chemical vendors for use as a research chemical and a building block for the synthesis of more complex molecules, including kinase inhibitors and receptor modulators .

Limitations of Generic Substitution for 3-(5-Methyl-1H-imidazol-1-yl)propan-1-amine (CAS 279236-77-0)


While numerous imidazole derivatives exist, direct substitution with a generic or closely related analog is not supported by the available quantitative evidence. The specific substitution pattern (a methyl group at the 5-position of the imidazole ring) is known to influence the compound's physicochemical and biological properties. For instance, class-level inferences from related histaminergic compounds suggest that the presence and position of a methyl group can significantly impact receptor binding affinity and selectivity [1]. However, a direct, quantifiable comparison between 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine and its analogs (e.g., the 4-methyl isomer or unsubstituted imidazole derivative) could not be located in the primary literature or patents during this analysis. Therefore, any substitution would lack a scientific basis and could compromise the intended outcome of a research or synthetic process.

Quantitative Evidence and Differentiation Guide for 3-(5-Methyl-1H-imidazol-1-yl)propan-1-amine


Physicochemical Properties Compared to Unsubstituted Imidazole Analog

The introduction of a methyl group at the 5-position of the imidazole ring alters fundamental physicochemical properties compared to the unsubstituted analog. While direct binding or activity data are unavailable, these differences are quantifiable and can be crucial for compound handling, formulation, and analytical characterization in a laboratory setting , .

Medicinal Chemistry Physical Chemistry Pharmaceutical Intermediates

Structural Specificity in the Synthesis of Chiral NK1 Antagonist Intermediates

3-(5-methyl-1H-imidazol-1-yl)propan-1-amine is a known intermediate for more complex molecules. Its specific structure is linked to the synthesis of Sch425078, a potent neurokinin-1 (NK1) receptor antagonist [1]. The unsubstituted or 4-methyl analogs would not yield this specific chiral diamine derivative, underscoring the unique synthetic utility of the target compound for accessing this pharmacologically relevant scaffold [2].

Synthetic Chemistry Neuroscience Drug Discovery

Potential for Differential Receptor Interaction Based on Methyl Position

Class-level structure-activity relationship (SAR) studies on histaminergic compounds indicate that the position of a methyl group on the imidazole ring is critical for biological activity. For example, research has shown that N-methylation within the imidazole ring can drastically reduce the ability of histamine analogs to interact with the H2 receptor [1]. Furthermore, the 5-methylimidazole moiety is a key pharmacophore in potent H2-agonists like VUF 8405 and impromidine analogs [2]. This strongly implies that the 5-methyl substitution in 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine will confer a different biological activity profile compared to its 4-methyl tautomer or unsubstituted counterpart, though direct quantitative data for this specific amine are not available.

Pharmacology Histamine Receptors SAR

Primary Research and Development Applications for 3-(5-Methyl-1H-imidazol-1-yl)propan-1-amine


Synthesis of Chiral Diamine Derivatives for CNS-Targeted Research

This compound serves as a critical building block for the synthesis of Sch425078 and related chiral diamines, which are investigated for central nervous system (CNS) disorders and rheumatoid arthritis [1]. Its specific 5-methylimidazole structure is integral to the target molecule's activity as an NK1 antagonist, making it the required starting material for any laboratory synthesizing this class of compounds.

Building Block for Kinase Inhibitors and Receptor Modulators

Due to its dual imidazole and primary amine functionality, the compound is frequently employed in medicinal chemistry for the preparation of kinase inhibitors and receptor modulators . The 5-methyl substitution offers a distinct steric and electronic profile compared to other isomers, which can be exploited to fine-tune the interaction of the final compound with its biological target.

Calibration and Validation of Analytical Methods

The well-defined and unique physicochemical properties of this compound, such as its molecular weight (139.2 g/mol) and structure, make it suitable as a reference standard for calibrating analytical instruments like HPLC, LC-MS, and NMR, particularly when developing methods for similar imidazole-containing pharmaceuticals .

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